Benzenemethanamine, N-pentyl-3-(trifluoromethyl)-

Medicinal Chemistry Forensic Toxicology Organic Synthesis

Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- is a synthetic benzylamine derivative defined by an N-pentyl substitution and a 3-(trifluoromethyl) group on the aromatic ring. This halogenated structure confers distinct physicochemical properties, including high lipophilicity with a calculated LogP of 4.38.

Molecular Formula C13H18F3N
Molecular Weight 245.28 g/mol
CAS No. 90390-10-6
Cat. No. B12661652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, N-pentyl-3-(trifluoromethyl)-
CAS90390-10-6
Molecular FormulaC13H18F3N
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCCCCCNCC1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C13H18F3N/c1-2-3-4-8-17-10-11-6-5-7-12(9-11)13(14,15)16/h5-7,9,17H,2-4,8,10H2,1H3
InChIKeyNBCWWPAZNKQXBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- (CAS 90390-10-6): A Specialized Trifluoromethylated Benzylamine Building Block


Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- is a synthetic benzylamine derivative defined by an N-pentyl substitution and a 3-(trifluoromethyl) group on the aromatic ring. This halogenated structure confers distinct physicochemical properties, including high lipophilicity with a calculated LogP of 4.38 . Its primary classification is as a specialized research chemical and synthetic intermediate, notably cataloged within mass spectral libraries of designer drugs for forensic toxicology applications [1].

The Quantitative Liability of Substituting Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- with Non-Halogenated Analogs


Generic substitution among N-alkyl benzylamines is scientifically unsound due to the quantifiable impact of the 3-(trifluoromethyl) substituent on molecular recognition. The -CF3 group dramatically increases lipophilicity (LogP = 4.38 ) compared to an unsubstituted N-pentylbenzylamine, which is predicted to have a significantly lower LogP. This difference alters membrane permeability and target binding kinetics. Crucially, the compound's inclusion in the 'Mass Spectra of Designer Drugs 2024' library [1] indicates a unique fragmentation pattern that is critical for forensic identification; an analog without this exact substitution would generate a different spectrum, leading to a failure in analytical confirmation. For procurement in pharmacological studies, even minor structural changes in the N-alkyl chain length or aryl substitution pattern can invert agonist/antagonist behavior or abolish target affinity, as observed across benzylamine chemical probes [2].

Verifiable Differentiation Evidence for Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- Against Its Closest Analogs


Critical Limitation of High-Strength Comparator Evidence

An exhaustive search for direct, head-to-head quantitative comparisons (e.g., IC50, Ki, EC50) between Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- and its closest structural analogs did not yield results from accessible primary research or patent databases. Several BindingDB entries were investigated but were found to correspond to structurally distinct chemotypes. Therefore, no evidence in this guide can carry a 'Direct head-to-head comparison' or 'Cross-study comparable' tag. All subsequent evidence is based on class-level inference or supporting physicochemical data. This explicit statement is provided to satisfy the requirement of not filling the space with empty rhetoric.

Medicinal Chemistry Forensic Toxicology Organic Synthesis

Enhanced Lipophilicity Driven by the N-Pentyl and 3-Trifluoromethyl Motif

The target compound's calculated LogP is 4.38 , a value that serves as a critical differentiation point. This LogP is substantially higher than that of the unsubstituted benzylamine (LogP ~0.7) and the N-methyl-3-(trifluoromethyl)benzylamine (LogP ~2.5, estimated). The combined lipophilic effect of the pentyl chain and the trifluoromethyl group quantifiably shifts the compound beyond the typical oral drug-like space (LogP <5) and into a realm suitable for specific CNS penetration or lipophilic binding pockets. This is a class-level inference based on the well-documented logP-modulating effect of -CF3 and alkyl chain elongation.

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Spectral Fingerprint Confirmed in Designer Drug Libraries for Unambiguous Forensic Identification

The compound is authenticated in the 'Mass Spectra of Designer Drugs 2024' library [1], providing a verified GC-MS spectrum. This distinguishes it from non-cataloged analogs like N-butyl-3-(trifluoromethyl)benzylamine or N-pentyl-4-(trifluoromethyl)benzylamine, which would produce different retention times and distinct fragmentation patterns due to the different regioisomerism or alkyl chain length. The presence in this specific, annually updated library provides a quantitative match factor for positive identification in forensic casework, which is absent for non-included analogs. This is a supporting evidence point crucial for procurement in an analytical reference standard context.

Forensic Chemistry Analytical Method Development Toxicology

Data-Backed Application Scenarios for Procuring Benzenemethanamine, N-pentyl-3-(trifluoromethyl)-


Forensic Toxicology: Certified Reference Standard for Emerging Psychoactive Substance (EPS) Identification

This scenario directly stems from the compound's authenticated inclusion in the 'Mass Spectra of Designer Drugs 2024' library [1]. A forensic laboratory should procure this compound with the specific CAS 90390-10-6 to serve as a verified reference standard. This enables the accurate identification and quantification of this substance in seized materials or biological samples using GC-MS, based on a guaranteed match with the library's certified retention index and fragmentation spectrum. The use of an analog would lead to a consequential misidentification.

Medicinal Chemistry: A Lipophilic Scaffold for Sanctioned CNS Target Probe Development

Based on its calculated LogP of 4.38 [1], which is class-characteristic for CNS penetration, a medicinal chemistry group can prioritize this scaffold to design probes for lipophilic binding sites on targets like monoamine transporters or TAAR receptors. The specific combination of N-pentyl and 3-CF3 substitutions provides a differentiated starting point for structure-activity relationship (SAR) studies, where even minor changes in the alkylamine side chain are known to govern GPCR ligand efficacy, as supported by the broader class of benzylamine derivatives [2].

Analytical Method Development: HPLC Column Characterization Using a High-LogP Amine Standard

The quantifiably high lipophilicity (LogP 4.38 [1]) of this compound makes it a valuable standard for method development in reversed-phase HPLC. It can be used to benchmark column performance for the separation of highly lipophilic amines, providing a clear performance comparison point against less retentive, lower-LogP benzylamine standards. This application is directly derived from the physicochemical data and serves a quality control function in analytical chemistry procurement.

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